molecular formula C11H16O3S B7904224 4-tert-Butyl-2-(methanesulfonyl)phenol CAS No. 79573-95-8

4-tert-Butyl-2-(methanesulfonyl)phenol

Cat. No.: B7904224
CAS No.: 79573-95-8
M. Wt: 228.31 g/mol
InChI Key: MYCYMXAOGFIAHO-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(methanesulfonyl)phenol is an organic compound with the molecular formula C11H16O3S. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methanesulfonyl group, and a tert-butyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(methanesulfonyl)phenol typically involves the sulfonylation of 4-tert-butylphenol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(methanesulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted phenols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-tert-Butyl-2-(methanesulfonyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(methanesulfonyl)phenol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the methanesulfonyl group.

    2-tert-Butyl-6-methylphenol: Contains a methyl group instead of a methanesulfonyl group.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups.

Uniqueness

4-tert-Butyl-2-(methanesulfonyl)phenol is unique due to the presence of both the tert-butyl and methanesulfonyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and electrophilicity, making it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

4-tert-butyl-2-methylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-11(2,3)8-5-6-9(12)10(7-8)15(4,13)14/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCYMXAOGFIAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508066
Record name 4-tert-Butyl-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79573-95-8
Record name 4-tert-Butyl-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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